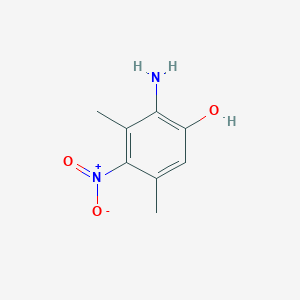

2-Amino-3,5-dimethyl-4-nitrophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,5-dimethyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-3-6(11)7(9)5(2)8(4)10(12)13/h3,11H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVSVJVKDMOQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-4-nitrophenol and a Proposed Synthesis for 2-Amino-3,5-dimethyl-4-nitrophenol

Executive Summary: This technical guide provides a comprehensive overview of the synthesis and properties of 2-amino-4-nitrophenol, a significant chemical intermediate. Due to the limited availability of specific experimental data for 2-amino-3,5-dimethyl-4-nitrophenol in the reviewed literature, this document focuses on the well-characterized parent compound as a representative model. A proposed synthetic route for this compound is also presented based on established organic chemistry principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthesis and Properties of 2-Amino-4-nitrophenol

2-Amino-4-nitrophenol is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Its synthesis typically involves the selective reduction of one of the nitro groups of 2,4-dinitrophenol.

Synthesis of 2-Amino-4-nitrophenol

The most common and well-documented method for the preparation of 2-amino-4-nitrophenol is the partial reduction of 2,4-dinitrophenol using a sulfide-based reducing agent in an aqueous solution. Alternative methods include electrolytic reduction and reaction with hydrazine hydrate in the presence of a catalyst.[2]

A widely cited laboratory-scale synthesis involves the use of sodium sulfide as the reducing agent. Another patented method describes a process using hydrazine hydrate with a catalyst composed of ferric chloride hexahydrate and activated carbon.[2]

Caption: Synthesis of 2-Amino-4-nitrophenol.

Experimental Protocols

Protocol 1: Synthesis via Sodium Sulfide Reduction

This protocol is adapted from Organic Syntheses.

-

Preparation: In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.

-

Addition of Reagents: Add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia (28%). Heat the mixture to 85°C with stirring.

-

Reduction: Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, add 700 g (5.4 moles) of 60% fused sodium sulfide in 100 g portions at 5-minute intervals. Maintain the temperature between 80-85°C.

-

Reaction Completion: After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes.

-

Isolation: Filter the hot mixture through a preheated Büchner funnel. Cool the filtrate overnight.

-

Purification: Collect the crystals by filtration. Dissolve the crude product in 1.5 L of boiling water and acidify with glacial acetic acid (approximately 100 ml). Treat with 10 g of activated charcoal (Norit), filter while hot, and cool to 20°C.

-

Drying: Collect the resulting brown crystals and dry them in an oven at 65°C or in a vacuum desiccator. The expected yield is 160-167 g (64-67%) with a melting point of 140-142°C.

Protocol 2: Synthesis via Hydrazine Hydrate Reduction [2]

This protocol is based on a patented method.

-

Preparation: In a 250 ml four-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 9.2 g (0.05 mol) of 2,4-dinitrophenol and 60 ml of ethanol.

-

Catalyst Addition: While stirring, add 0.014 g of FeCl₃·6H₂O and 0.5 g of activated carbon.

-

Reflux: Heat the mixture to reflux (approximately 79°C) and stir for 10 minutes to allow the catalyst to adsorb onto the activated carbon.

-

Reduction: Add 5.3 g of 85% hydrazine hydrate dropwise over 1-2 hours while maintaining reflux. Continue stirring at reflux for 3 hours.

-

Monitoring: Monitor the reaction progress using HPLC until the 2,4-dinitrophenol content is below 0.5%.

-

Workup: Cool the mixture to 60°C and filter. Collect the filtrate and evaporate the ethanol. Add water to the residue and adjust the pH to 4.5-4.8.

-

Crystallization: Cool the solution to 5-15°C to induce crystallization, then filter to collect the product.

Properties of 2-Amino-4-nitrophenol

The physical and chemical properties of 2-amino-4-nitrophenol are well-documented. It appears as yellow-brown to orange prisms or a yellow powder.[3][4]

Table 1: Physicochemical Properties of 2-Amino-4-nitrophenol

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₃ | [5] |

| Molecular Weight | 154.12 g/mol | [6] |

| CAS Number | 99-57-0 | [5] |

| Melting Point | 140-143 °C | [6] |

| Appearance | Yellow-brown to orange prisms | [3] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, acetic acid, and diethyl ether. | [1][3] |

| Flash Point | 100 °C (closed cup) | [6] |

| InChI Key | VLZVIIYRNMWPSN-UHFFFAOYSA-N |

Spectral Data

Spectral data for 2-amino-4-nitrophenol, including NMR, IR, UV-Vis, and Mass Spectrometry, are available in various databases.[3][7][8] This information is crucial for structural elucidation and purity assessment.

Biological Activity and Applications

2-Amino-4-nitrophenol serves as an intermediate in the synthesis of pharmaceuticals and is also used in hair dye formulations.[1][3] Studies have also investigated its fungicidal properties and those of its derivatives.[9] The biological activity of nitro compounds is an active area of research, with applications ranging from antibacterial to antiparasitic agents.[10] The metabolism of nitrophenols typically involves phase I and phase II biotransformation reactions.[11]

Proposed Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be proposed based on standard aromatic substitution reactions, starting from the commercially available 3,5-dimethylphenol.

The proposed pathway involves two key steps:

-

Nitration: The selective nitration of 3,5-dimethylphenol to introduce a nitro group at the 4-position.

-

Amination: The introduction of an amino group at the 2-position.

Caption: Proposed Synthesis of this compound.

Proposed Experimental Protocol

Step 1: Synthesis of 3,5-Dimethyl-4-nitrophenol

-

Dissolution: Dissolve 3,5-dimethylphenol in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

-

Nitration: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the exothermic reaction and prevent over-nitration.

-

Reaction Quenching: After the addition is complete, allow the reaction to stir for a specified time before pouring it onto ice water to precipitate the product.

-

Isolation and Purification: Filter the crude product, wash with water to remove residual acid, and purify by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Step 2: Synthesis of this compound

-

Nitrosation: Dissolve the 3,5-dimethyl-4-nitrophenol from Step 1 in an acidic medium (e.g., hydrochloric acid). Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise. This will introduce a nitroso group at the 2-position, which is activated by the hydroxyl group.

-

Reduction: The resulting nitroso intermediate can be reduced to the corresponding amino group without affecting the nitro group at the 4-position. A mild reducing agent such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation under controlled conditions could be employed.

-

Isolation and Purification: After the reduction is complete, neutralize the reaction mixture to precipitate the final product. The crude this compound can then be collected by filtration and purified by recrystallization.

Note: This proposed synthesis is theoretical and would require experimental validation and optimization of reaction conditions, solvents, and purification methods.

Safety Information

2-Amino-4-nitrophenol is classified as a warning-level hazard, with hazard statements indicating it can cause skin irritation, serious eye irritation, and respiratory irritation.[6] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[6] All chemical waste should be disposed of according to local regulations. The National Toxicology Program has conducted studies on the toxicology and carcinogenesis of 2-amino-4-nitrophenol.[12]

This guide provides a foundation for understanding the synthesis and properties of 2-amino-4-nitrophenol and offers a scientifically grounded proposal for the synthesis of its dimethylated analog. Further experimental investigation is necessary to establish the specific properties and optimal synthetic route for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2-Amino-4-nitrophenol 96 99-57-0 [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Amino-4-nitrophenol(99-57-0) MS spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

2-Amino-3,5-dimethyl-4-nitrophenol CAS number and structure

Technical Guide: Aminonitrophenol Derivatives

A Note on the Target Compound: 2-Amino-3,5-dimethyl-4-nitrophenol

Initial searches for the specific compound "this compound" have yielded limited publicly available technical data. A single CAS number, 1797986-04-9, has been associated with this name by a chemical supplier, but comprehensive experimental data, peer-reviewed research, or detailed protocols are not readily accessible. The CAS number 1797986-18-5, which is numerically close, corresponds to an impurity related to the pharmaceutical Aripiprazole and is structurally distinct.

Given the request for an in-depth technical guide for a research and drug development audience, and the scarcity of information on the originally specified molecule, this document will focus on the well-characterized and structurally related compound, 2-Amino-4-nitrophenol . This compound has extensive documentation and serves as a valuable case study for the properties, synthesis, and applications of aminonitrophenols.

In-Depth Technical Guide: 2-Amino-4-nitrophenol

This guide provides a comprehensive overview of 2-Amino-4-nitrophenol, tailored for researchers, scientists, and professionals in drug development.

Core Compound Identification

-

Compound Name: 2-Amino-4-nitrophenol

-

Molecular Formula: C₆H₆N₂O₃[3]

-

Molecular Weight: 154.12 g/mol [3]

-

Synonyms: 2-Hydroxy-5-nitroaniline, 4-Nitro-2-aminophenol, p-Nitro-o-aminophenol[2]

Chemical Structure:

The structure of 2-Amino-4-nitrophenol consists of a phenol ring substituted with an amino group (-NH₂) at position 2 and a nitro group (-NO₂) at position 4.

Quantitative Data Summary

The following table summarizes key quantitative properties of 2-Amino-4-nitrophenol.

| Property | Value | Source |

| Physical State | Dark yellow to brown solid/powder | [3] |

| Melting Point | 140-143 °C | [1][3] |

| Solubility in Water | Slightly soluble | [3] |

| Solubility in Organic Solvents | Soluble in methanol and ethanol | [3] |

| IUPAC Name | 2-amino-4-nitrophenol | [2] |

| InChI Key | VLZVIIYRNMWPSN-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])N)O | [2] |

Experimental Protocols: Synthesis

The primary method for synthesizing 2-Amino-4-nitrophenol is through the partial reduction of 2,4-dinitrophenol. Several protocols exist, with variations in the reducing agents and reaction conditions.

Protocol 1: Reduction with Sodium Sulfide

This is a classic and widely cited method for the preparation of 2-amino-4-nitrophenol.

-

Reactants:

-

2,4-Dinitrophenol

-

Sodium sulfide (fused, 60%)

-

Ammonium chloride

-

Concentrated aqueous ammonia

-

Water

-

Glacial acetic acid

-

-

Procedure:

-

A suspension of 2,4-dinitrophenol in water is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and thermometer.

-

Ammonium chloride and concentrated aqueous ammonia are added, and the mixture is heated to approximately 85°C.

-

After heating, the mixture is allowed to cool. At 70°C, portions of sodium sulfide are added at intervals, maintaining the temperature in the range of 80-85°C.

-

Following the complete addition of sodium sulfide, the reaction mixture is heated at 85°C for an additional 15 minutes.

-

The hot mixture is filtered to remove insoluble byproducts.

-

The filtrate is cooled to induce crystallization of the product.

-

The crude product is collected by filtration and redissolved in boiling water.

-

The solution is acidified with glacial acetic acid, which precipitates the purified 2-amino-4-nitrophenol.

-

The purified product is collected by filtration, washed, and dried.[4]

-

Protocol 2: Catalytic Reduction with Hydrazine Hydrate

This method utilizes a catalyst for the reduction of 2,4-dinitrophenol with hydrazine hydrate.

-

Reactants:

-

2,4-Dinitrophenol (obtained from the hydrolysis of 2,4-dinitrochlorobenzene)

-

Hydrazine hydrate

-

Catalyst: A combination of Ferric (III) chloride hexahydrate (FeCl₃·6H₂O) and activated carbon.

-

Solvent (e.g., ethanol)

-

-

Procedure:

-

2,4-dinitrophenol is dissolved in a suitable solvent, such as ethanol, in a reaction vessel.

-

The catalyst, consisting of ferric chloride hexahydrate and activated carbon, is added to the mixture.

-

The mixture is heated to reflux (approximately 70-80°C).

-

Hydrazine hydrate is added dropwise to the refluxing mixture over a period of 1-2 hours.

-

The reaction is monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled and filtered to remove the catalyst.

-

The solvent is removed from the filtrate by evaporation.

-

The residue is treated with water, and the pH is adjusted to 4.5-4.8 to precipitate the product.

-

The product is isolated by filtration and dried.[5]

-

Visualized Workflows and Pathways

Synthesis Workflow: Partial Reduction of 2,4-Dinitrophenol

The following diagram illustrates the general workflow for the synthesis of 2-Amino-4-nitrophenol from 2,4-Dinitrophenol.

Caption: General synthesis workflow for 2-Amino-4-nitrophenol.

Logical Relationship: Synthesis Reactants and Conditions

This diagram shows the relationship between the starting material, key reagents, and reaction conditions for the two described synthesis protocols.

Caption: Reactant relationships in key synthesis routes.

Applications and Relevance in Drug Development

2-Amino-4-nitrophenol is a versatile chemical intermediate with several applications relevant to researchers and drug development professionals.

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules. Its functional groups—hydroxyl, amino, and nitro—can be selectively modified to create a variety of derivatives for screening in drug discovery programs.[3]

-

Biochemical Research: The compound can be used as a substrate for various enzymes or as a fluorescent probe for studying biomolecules.[3]

-

Fungicidal Properties: Research has been conducted on the fungicidal effects of 2-Amino-4-nitrophenol and its derivatives. Studies have shown that modifying the amino group can enhance its activity against specific phytopathogenic fungi, suggesting potential applications in the development of new antifungal agents.[6]

-

Analytical Chemistry: It is also utilized as a reagent in analytical chemistry applications.[7]

-

Hair Dyes: While not a direct drug development application, its use in hair dyes has led to extensive toxicological and safety assessments, providing a body of data that can be valuable for understanding the compound's biological interactions.[8][9]

The study of compounds like 2-Amino-4-nitrophenol is crucial for developing new therapeutic agents and understanding the structure-activity relationships of substituted aromatic compounds.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-4-nitrophenol | 99-57-0 | Benchchem [benchchem.com]

- 8. cosmeticsinfo.org [cosmeticsinfo.org]

- 9. publications.iarc.who.int [publications.iarc.who.int]

physical and chemical properties of 2-Amino-3,5-dimethyl-4-nitrophenol

An In-depth Technical Guide to 2-Amino-4-nitrophenol

Disclaimer: This technical guide focuses on the physical and chemical properties of 2-Amino-4-nitrophenol (CAS No. 99-57-0) . The originally requested compound, 2-Amino-3,5-dimethyl-4-nitrophenol (CAS No. 1797986-04-9), is a distinct chemical entity for which detailed public data on its properties, experimental protocols, and biological activities are scarce. Therefore, this guide provides comprehensive information on the closely related and well-documented isomer, 2-Amino-4-nitrophenol, to serve as a representative technical resource for researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-nitrophenol is an aromatic organic compound that belongs to the family of substituted phenols. It is characterized by the presence of an amino group (-NH2), a nitro group (-NO2), and a hydroxyl group (-OH) attached to a benzene ring. This compound serves as a significant intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] Its versatile chemical nature, owing to its multiple functional groups, makes it a subject of interest in various fields of chemical and biological research. This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a summary of its known biological activities.

Physical and Chemical Properties

2-Amino-4-nitrophenol is typically a yellow-brown to orange crystalline solid.[2][3] It is sparingly soluble in water but shows good solubility in several organic solvents.[2][4]

Quantitative Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1][5] |

| Melting Point | 140-145 °C (anhydrous) | [2] |

| 80-90 °C (hydrated) | [2] | |

| Boiling Point | 322.46 °C (estimated) | [4] |

| Flash Point | 100 °C | [5] |

| Water Solubility | 925 mg/L at 23 °C | [6] |

| logP (Octanol/Water Partition Coefficient) | 1.26 | [4][5] |

| pKa₁ (Amine) | 3.1 at 25 °C | [5] |

| pKa₂ (Phenol) | 7.6 at 25 °C | [5] |

| Vapor Pressure | 0.0000352 mmHg | [5] |

Spectral Data

| Spectral Data Type | Key Features | Reference |

| ¹H NMR | Spectra available in Sadtler Research Laboratories Spectral Collection. | [5] |

| ¹³C NMR | Spectra available from various suppliers. | [7] |

| Infrared (IR) | Spectra available in Sadtler Research Laboratories IR Grating Collection. | [5] |

| UV-Vis | Absorption Maxima: 224 nm, 262 nm, 308 nm (in acidic mobile phase). | [8] |

| Mass Spectrometry (MS) | GC-MS and LC-MS data available in various databases. | [5][7] |

Experimental Protocols

Synthesis of 2-Amino-4-nitrophenol

A common method for the synthesis of 2-Amino-4-nitrophenol is the partial reduction of 2,4-dinitrophenol.[6][9]

Protocol: Partial Reduction of 2,4-Dinitrophenol

-

Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 300 g (1.63 moles) of technical grade 2,4-dinitrophenol in 2.5 L of water.[9]

-

Addition of Reagents: While stirring, add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia (approx. 28%). Heat the mixture to 85°C.[9]

-

Reduction: Turn off the heat and allow the mixture to cool to 70°C. Add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals. The temperature of the reaction mixture will rise to 80-85°C; maintain this temperature range by adjusting the addition rate of sodium sulfide.[9]

-

Reaction Completion and Filtration: After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes. Filter the hot mixture through a preheated Büchner funnel.[9]

-

Crystallization: Transfer the hot filtrate to a 5-liter round-bottomed flask and cool it overnight with a stream of cold water. Collect the precipitated crystals by filtration.[9]

-

Purification: Dissolve the crude product in 1.5 L of boiling water and acidify the solution with glacial acetic acid (approximately 100 ml). The color of the solution will change from dark red to olive brown. Add 10 g of activated charcoal (Norit), heat the solution, and filter it while hot.[9]

-

Final Product: Cool the filtrate to 20°C to allow the purified 2-amino-4-nitrophenol to crystallize. Collect the brown crystals and dry them in an oven at 65°C or in a vacuum desiccator. The anhydrous product should have a melting point of 140-142°C.[9]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for the analysis of 2-Amino-4-nitrophenol.

Protocol: HPLC Analysis of 2-Amino-4-nitrophenol

This is a general protocol and may require optimization based on the specific instrumentation and sample matrix.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size.[10]

-

Mobile Phase: An isocratic mobile phase consisting of 50% acetonitrile in water with 0.1% sulfuric acid.[10]

-

Flow Rate: 1.0 ml/min.[10]

-

Detection: UV detection at 275 nm.[10]

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) to an appropriate concentration. Filter the sample through a 0.45 µm filter before injection.

-

Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The retention time and peak area can be used for qualitative and quantitative analysis, respectively, by comparing with a standard of known concentration.

Biological Activities and Signaling Pathways

2-Amino-4-nitrophenol is known to be a metabolite of 2,4-dinitrophenol.[2] It has been studied for its potential biological effects, including its fungicidal and mutagenic properties.[2][11]

The metabolism of nitrophenols, including 2-nitrophenol (a closely related compound), generally involves Phase I and Phase II reactions. Phase I reactions can include reduction of the nitro group to an amino group, and oxidation. Phase II reactions involve conjugation with molecules such as glucuronic acid or sulfate to increase water solubility and facilitate excretion.[12]

Conclusion

2-Amino-4-nitrophenol is a valuable chemical intermediate with a well-characterized profile of physical, chemical, and biological properties. The availability of detailed protocols for its synthesis and analysis facilitates its use in research and industrial applications. Understanding its metabolic fate is crucial for assessing its toxicological profile and for the development of new molecules with potential biological activity. This guide provides a foundational resource for professionals working with this and related compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2-Amino-4-nitrophenol | 99-57-0 [chemicalbook.com]

- 4. 2-Amino-4-nitrophenol CAS#: 99-57-0 [m.chemicalbook.com]

- 5. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-nitrophenol – Wikipedia [de.wikipedia.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

2-Amino-3,5-dimethyl-4-nitrophenol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Amino-3,5-dimethyl-4-nitrophenol. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the general properties of structurally related substituted nitrophenols and outlines standard methodologies for determining these critical parameters. This guide is intended to equip researchers with the foundational knowledge and experimental frameworks necessary to assess the physicochemical properties of this and similar molecules.

Predicted Solubility Profile

The solubility of a compound is a critical factor in its biological activity, formulation development, and synthetic route optimization. The structure of this compound, featuring a polar phenolic hydroxyl group, an amino group, and a nitro group, alongside non-polar methyl groups on a benzene ring, suggests a nuanced solubility profile.

Based on the general solubility of substituted nitrophenols, the following qualitative predictions can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Media | Low to Moderate | The presence of polar functional groups (hydroxyl, amino, nitro) capable of hydrogen bonding with water is expected to confer some aqueous solubility. However, the hydrophobic nature of the dimethylated benzene ring will likely limit extensive solubility in water. The pH of the aqueous medium will significantly influence solubility; solubility is expected to increase in acidic conditions due to the protonation of the amino group and in basic conditions due to the deprotonation of the phenolic hydroxyl group. |

| Polar Aprotic Solvents | Moderate to High | Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be effective in dissolving this compound due to their ability to engage in dipole-dipole interactions and act as hydrogen bond acceptors. |

| Polar Protic Solvents | Moderate to High | Alcohols like methanol, ethanol, and isopropanol are expected to be good solvents. They can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound. |

| Non-polar Solvents | Low | Solvents such as hexane and toluene are unlikely to be effective solvents due to the significant polarity of the molecule. |

Anticipated Stability Characteristics

The stability of a chemical compound under various environmental conditions is crucial for its storage, handling, and formulation. The this compound molecule contains functional groups that may be susceptible to degradation.

Key Factors Influencing Stability:

-

pH: The phenolic hydroxyl group and the aromatic amino group are sensitive to pH. In highly acidic or basic conditions, degradation through hydrolysis or other pH-catalyzed reactions may occur.

-

Light (Photostability): Aromatic nitro compounds are often susceptible to photodecomposition. Exposure to UV or visible light may induce photochemical reactions, leading to degradation.

-

Temperature (Thermal Stability): Elevated temperatures can accelerate degradation processes. The presence of the nitro group, in particular, can lower the decomposition temperature of the molecule.

-

Oxidation: The amino and phenolic hydroxyl groups are susceptible to oxidation, which can be promoted by the presence of atmospheric oxygen or other oxidizing agents.

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following standard experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

-

Equilibration: The container is agitated (e.g., using a mechanical shaker or rotator) at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A carefully measured aliquot of the clear supernatant is withdrawn and diluted appropriately. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to identify the likely degradation products and pathways of a substance.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the solutions to a variety of stress conditions in parallel with a control sample stored under normal conditions. Typical stress conditions include:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% Hydrogen Peroxide at room temperature.

-

Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose the solution to a controlled light source (e.g., a photostability chamber with a specified light intensity).

-

-

Time Points: Samples are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed by a stability-indicating analytical method, typically HPLC, to quantify the remaining parent compound and detect the formation of degradation products. The peak purity of the parent compound should be assessed to ensure that no co-eluting degradants are present.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive evaluation of the solubility and stability of a new chemical entity like this compound.

Caption: Workflow for Solubility and Stability Evaluation.

This guide provides a foundational framework for understanding and determining the solubility and stability of this compound. The successful execution of these experimental protocols will yield the critical data necessary for the advancement of research and development involving this compound.

A Technical Guide to the Spectroscopic Characterization of 2-Amino-3,5-dimethyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Amino-3,5-dimethyl-4-nitrophenol, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The following sections present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with generalized experimental protocols for their acquisition.

Molecular Structure and Key Functional Groups

This compound is a multifaceted molecule featuring a phenol backbone substituted with an amino group, two methyl groups, and a nitro group. The interplay of these electron-donating (amino, hydroxyl, methyl) and electron-withdrawing (nitro) groups on the aromatic ring dictates its unique chemical and spectroscopic properties.

Caption: Molecular structure and key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] For this compound, the predicted ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the aromatic proton and the various carbon environments within the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the protons of the amino and hydroxyl groups, and the methyl protons. Aromatic protons typically resonate in the downfield region (6.5-8.0 ppm).[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5 - 7.5 | Singlet (s) | 1H |

| -OH | 4.0 - 7.0 (variable) | Broad Singlet (br s) | 1H |

| -NH₂ | 3.5 - 5.0 (variable) | Broad Singlet (br s) | 2H |

| -CH₃ (at C3) | 2.0 - 2.5 | Singlet (s) | 3H |

| -CH₃ (at C5) | 2.0 - 2.5 | Singlet (s) | 3H |

Predicted ¹³C NMR Data

Aromatic carbons typically appear in the 120-170 ppm range in a ¹³C NMR spectrum.[4] The chemical shifts are influenced by the nature of the substituents on the aromatic ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH | 150 - 160 |

| C-NH₂ | 140 - 150 |

| C-CH₃ (at C3) | 120 - 130 |

| C-NO₂ | 135 - 145 |

| C-CH₃ (at C5) | 125 - 135 |

| C-H | 115 - 125 |

| -CH₃ (at C3) | 15 - 25 |

| -CH₃ (at C5) | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5] The IR spectrum of this compound would be characterized by absorptions corresponding to the O-H, N-H, N-O, C-H, and aromatic C=C bonds.

Predicted IR Absorption Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching | 3200 - 3600 | Broad, Strong |

| Amino N-H | Stretching | 3300 - 3500 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H (-CH₃) | Stretching | 2850 - 3000 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |

| Nitro N-O | Asymmetric Stretching | 1500 - 1570 | Strong |

| Nitro N-O | Symmetric Stretching | 1300 - 1370 | Strong |

| C-O | Stretching | 1200 - 1260 | Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The presence of the nitrophenol chromophore, along with the auxochromic amino and methyl groups, will result in characteristic absorption maxima (λmax). For comparison, 2-Amino-4-nitrophenol exhibits absorption maxima at 224 nm, 262 nm, and 308 nm.[6]

Predicted UV-Vis Absorption Data

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π | 220 - 240 | Ethanol/Methanol |

| π → π | 260 - 280 | Ethanol/Methanol |

| n → π* | 300 - 330 | Ethanol/Methanol |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of an organic compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[2] Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum.

-

Set appropriate parameters for spectral width, acquisition time, and number of scans.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans to achieve adequate signal-to-noise due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[7][8] Concentrations are typically in the micromolar range.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.[8]

-

Select the desired wavelength range for the scan.

-

-

Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and run a baseline correction.[9]

-

Sample Measurement:

-

Rinse and fill a cuvette with the sample solution.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. adichemistry.com [adichemistry.com]

- 6. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

- 7. scribd.com [scribd.com]

- 8. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 9. engineering.purdue.edu [engineering.purdue.edu]

An In-depth Technical Guide on the Potential Reaction Mechanisms of 2-Amino-3,5-dimethyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific reaction mechanisms, detailed experimental protocols, and quantitative data for 2-Amino-3,5-dimethyl-4-nitrophenol is not extensively available in the public domain. The following guide is a theoretical exploration based on the known reactivity of its constituent functional groups (amino, nitro, hydroxyl, and a substituted aromatic ring). The proposed mechanisms and data are illustrative and intended to provide a foundational understanding for potential research applications.

Introduction

This compound is a multifaceted aromatic compound featuring a phenol backbone substituted with amino, methyl, and nitro groups. The interplay of these electron-donating (amino, hydroxyl, methyl) and electron-withdrawing (nitro) groups dictates its chemical behavior, making it a molecule of interest for potential applications in synthesis and materials science. This document outlines the probable reaction mechanisms this compound may undergo, providing a theoretical framework for future experimental design.

Postulated Reaction Pathways

The reactivity of this compound can be anticipated based on the individual and collective properties of its functional groups. Key potential reactions include electrophilic aromatic substitution, reactions involving the amino group, and reduction of the nitro group.

Electrophilic Aromatic Substitution

The electron-donating amino and hydroxyl groups strongly activate the aromatic ring towards electrophilic attack. The directing effects of the substituents would likely favor substitution at the C6 position.

Caption: Postulated electrophilic substitution on this compound.

Diazotization of the Amino Group

The primary amino group can be converted to a diazonium salt upon reaction with nitrous acid. This diazonium intermediate is a versatile synthon for a wide range of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions.

Caption: Potential synthetic pathways via diazotization.

Reduction of the Nitro Group

The nitro group is readily reducible to an amino group using various reducing agents. This transformation would yield 2,4-Diamino-3,5-dimethylphenol, a compound with two electron-donating amino groups, significantly altering its chemical properties and reactivity.

Caption: Proposed reduction of the nitro group.

Hypothetical Experimental Protocols

The following are illustrative protocols for the potential reactions described above. These are generalized procedures and would require optimization for specific experimental conditions.

Protocol 1: Illustrative Diazotization and Sandmeyer Reaction

-

Diazotization:

-

Dissolve 1.0 equivalent of this compound in 3M HCl.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of 1.1 equivalents of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to form the diazonium salt.

-

-

Sandmeyer Reaction (for Chlorination):

-

Prepare a solution of 1.2 equivalents of copper(I) chloride in 3M HCl.

-

Add the cold diazonium salt solution dropwise to the copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Protocol 2: Illustrative Reduction of the Nitro Group

-

Combine 1.0 equivalent of this compound and 3.0 equivalents of iron powder in a round-bottom flask.

-

Add a mixture of ethanol and water (e.g., 4:1 v/v) followed by a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

-

Basify the filtrate with a suitable base (e.g., sodium carbonate) to pH > 8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify by recrystallization or column chromatography as needed.

Illustrative Quantitative Data

The following table presents hypothetical data for the proposed reactions. This data is for illustrative purposes only and does not represent results from actual experiments.

| Reaction | Reagents | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| Diazotization/Sandmeyer (Cl) | NaNO₂, HCl, CuCl | 0 to RT | 2.5 | 65 |

| Nitro Reduction | Fe, HCl | Reflux | 4 | 85 |

| Electrophilic Bromination | Br₂, FeBr₃ | 25 | 1 | 78 |

Conclusion

While specific experimental data on this compound is scarce, its chemical structure suggests a rich and varied reactivity. The principles of organic chemistry allow for the postulation of several key reaction pathways, including electrophilic substitution, diazotization, and nitro group reduction. The theoretical framework and illustrative protocols provided in this guide aim to serve as a starting point for researchers interested in exploring the synthetic potential of this and related molecules. Further experimental validation is necessary to confirm these proposed mechanisms and to fully elucidate the chemical profile of this compound.

An In-depth Technical Guide on the Safety and Handling of 2-Amino-3,5-dimethyl-4-nitrophenol

Executive Summary

2-Amino-3,5-dimethyl-4-nitrophenol is an aromatic nitro compound. This chemical family is characterized by a range of potential health hazards, including toxicity upon ingestion, inhalation, or skin contact, as well as potential for skin and eye irritation.[1][2] Some aromatic nitro compounds have been shown to cause damage to organs through prolonged or repeated exposure.[1] Due to the lack of specific data, this compound should be handled as a hazardous substance with appropriate engineering controls, personal protective equipment, and stringent safety protocols in a laboratory setting.

Chemical and Physical Properties (Data from Analogs)

Quantitative data for this compound is not available. The following table summarizes data for structurally related compounds to provide an estimation of its potential properties.

| Property | 2-Amino-4-nitrophenol | 3,5-Dimethyl-4-nitrophenol | 2-Amino-6-methyl-4-nitrophenol |

| CAS Number | 99-57-0[3][4] | 5344-97-8[5] | 6265-03-8[6][7] |

| Molecular Formula | C₆H₆N₂O₃[3][4] | C₈H₉NO₃[5] | C₇H₈N₂O₃[6] |

| Molecular Weight | 154.12 g/mol [3][8] | 167.16 g/mol [5] | 168.15 g/mol [6] |

| Appearance | Yellow-brown to orange prisms or powder[8][9] | - | - |

| Melting Point | 140-143 °C[3] | - | - |

| Boiling Point | Not available[4] | 370.3°C at 760 mmHg[7] | - |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, acetic acid, and diethyl ether.[9][10] | - | - |

| Density | - | 1.421 g/cm³[7] | - |

Hazard Identification and Safety Precautions (General for Aromatic Nitro-compounds)

Aromatic nitro-compounds should be treated as hazardous. The primary hazards are associated with their reactivity and toxicity.[11]

Potential Hazards:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] Can cause cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood) and anemia.[11]

-

Organ Damage: May cause damage to organs, particularly the liver and kidneys, through prolonged or repeated exposure.[1]

-

Irritation: Causes skin and serious eye irritation.[2] May cause respiratory irritation.

-

Sensitization: May cause an allergic skin reaction.[2]

-

Flammability and Explosivity: While many are not highly flammable, they are combustible.[1] They can react violently with strong oxidants, bases, and reducing agents, posing a fire and explosion hazard. Nitrated phenols, in particular, can explode when heated and may form shock-sensitive metal salts.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this and related compounds.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). No single glove material provides universal protection, so selection should be based on the specific solvent being used and the duration of contact.

-

Eye Protection: Chemical safety goggles and a face shield are required.[13]

-

Skin and Body Protection: A lab coat is standard. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or suits are recommended.[13]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood.[14] If there is a risk of airborne dust and a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

Experimental Protocols

The following are generalized protocols for handling hazardous powders like this compound. These should be adapted to specific experimental needs and institutional safety guidelines.

Weighing of a Hazardous Powder

This procedure is designed to minimize the generation and inhalation of dust.

-

Preparation: Designate a specific area within a chemical fume hood for weighing.[14] Cover the work surface with disposable bench paper.[15]

-

Tare the Container: Place a sealed, labeled receiving container on the balance and tare it.

-

Transfer in Fume Hood: Move the tared container and the stock bottle of the chemical into the fume hood.

-

Dispensing: Carefully dispense the approximate amount of powder into the tared container. Use a spatula and avoid creating dust clouds.

-

Sealing: Securely close both the stock bottle and the receiving container.

-

Decontamination: Wipe the exterior of both containers and the spatula with a damp cloth or paper towel before removing them from the fume hood. Dispose of the cleaning material as hazardous waste.

-

Final Weighing: Place the sealed receiving container back on the balance to obtain the precise weight.

-

Cleanup: Clean the weighing area within the fume hood using a wet-wiping method. Dry sweeping is prohibited.[13]

Spill Response Protocol

-

Evacuation and Notification: In the event of a spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.

-

Containment (for small spills): If the spill is small and you are trained to handle it, contain the powder with an absorbent material. Dampen the spilled solid with a non-reactive solvent like 60-70% ethanol to prevent it from becoming airborne.

-

Cleanup: Gently sweep the dampened material into a labeled hazardous waste container.

-

Decontamination: Clean the spill area thoroughly with soap and water. All materials used for cleanup must be disposed of as hazardous waste.

-

Large Spills: For large spills, evacuate the laboratory, close the doors, and contact the institutional emergency response team.

Visualizations

Logical Workflow for Handling a Poorly Characterized Compound

Caption: Risk assessment workflow for novel or poorly characterized chemicals.

Generalized Metabolic Pathway of Nitrophenols

Note: This is a generalized pathway based on analogs like 2- and 4-nitrophenol. The specific metabolic fate of this compound has not been determined.

Caption: Generalized metabolic pathway for nitrophenols in mammals.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2]

-

The storage area should be secured and accessible only to authorized personnel.[1]

Disposal:

-

Dispose of this chemical and its container through a licensed hazardous waste disposal company.

-

Do not allow the material to enter drains or the environment.[1]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While specific data on this compound is scarce, its structural similarity to other hazardous aromatic nitro-compounds necessitates a cautious and well-planned approach to its handling. Researchers and professionals must operate under the assumption of high toxicity and reactivity, employing robust engineering controls and personal protective equipment. The protocols and information provided in this guide, based on data from analogous compounds, offer a framework for its safe use in a research and development setting. Further toxicological and safety studies on this specific compound are highly recommended.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Amino-4-nitrophenol 96% | 99-57-0 [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6265-03-8|2-Amino-6-methyl-4-nitrophenol|BLD Pharm [bldpharm.com]

- 7. 2-Amino-6-methyl-4-nitrophenol | CAS#:6265-03-8 | Chemsrc [chemsrc.com]

- 8. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. nbinno.com [nbinno.com]

- 11. iloencyclopaedia.org [iloencyclopaedia.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. tmi.utexas.edu [tmi.utexas.edu]

- 14. safety.duke.edu [safety.duke.edu]

- 15. ehs.wisc.edu [ehs.wisc.edu]

Toxicological Profile of 2-Amino-3,5-dimethyl-4-nitrophenol: A Data Gap Analysis

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of toxicological data for 2-Amino-3,5-dimethyl-4-nitrophenol. Despite extensive searches, no specific studies on the acute toxicity, genotoxicity, carcinogenicity, reproductive toxicity, or metabolic pathways of this particular chemical entity were identified. This notable absence of information prevents the compilation of a detailed technical guide as requested.

For the benefit of researchers, scientists, and drug development professionals, this document summarizes the limited available information on structurally related compounds, which may offer some preliminary insights into the potential hazards of this compound. It is crucial to emphasize that the following data pertains to related but distinct chemicals and should not be directly extrapolated to this compound without further investigation.

Hazard Identification for Structurally Related Compounds

While no specific hazard classifications were found for this compound, the closely related compound 3,5-Dimethyl-4-nitrophenol (lacking the 2-amino group) has the following hazard statements according to its PubChem entry[1]:

-

H302: Harmful if swallowed[1]

-

H312: Harmful in contact with skin[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H332: Harmful if inhaled[1]

-

H335: May cause respiratory irritation[1]

These classifications suggest that the base structure of dimethyl-nitrophenol may pose significant health risks upon exposure. The introduction of an amino group, as in the requested compound, could potentially alter its toxicological profile.

General Toxicological Context for Nitrophenols

Nitrophenols as a class of compounds are recognized for their potential toxicity. The addition of nitro groups to a phenol ring is generally associated with an increase in toxicity. The toxic potential of such compounds can be inferred using Quantitative Structure-Toxicity Relationship (QSTR) methodologies, which consider factors like hydrophobicity, degree of ionization, and electrophilic character[2].

Research on other nitrophenol derivatives has indicated various biological activities. For instance, 3-Methyl-4-nitrophenol, another related compound, has been observed to induce apoptosis in nasal epithelial cells, indicating a potential to trigger programmed cell death[2].

Data Gaps and Future Research

The absence of empirical toxicological data for this compound highlights a critical knowledge gap. To adequately assess the safety of this compound for any potential application, the following experimental studies would be necessary:

-

Acute Toxicity Studies: To determine the short-term effects of single high-dose exposure via oral, dermal, and inhalation routes.

-

Genotoxicity Assays: A battery of in vitro and in vivo tests (e.g., Ames test, micronucleus assay) to evaluate the potential for DNA damage and mutagenesis.

-

Repeated Dose Toxicity Studies: To understand the effects of long-term, low-level exposure on various organ systems.

-

Carcinogenicity Bioassays: Long-term studies in animal models to assess the potential for cancer development.

-

Reproductive and Developmental Toxicity Studies: To evaluate potential adverse effects on fertility and embryonic development.

-

Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.

Without such data, a comprehensive risk assessment for this compound cannot be performed. Researchers and professionals in drug development are strongly advised to commission these studies before considering this compound for further use.

Due to the lack of specific experimental data and described signaling pathways for this compound, the requested quantitative data tables, detailed experimental protocols, and mandatory visualizations cannot be provided at this time.

References

Navigating the Synthesis and Potential Applications of 2-Amino-3,5-dimethyl-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

2-Amino-3,5-dimethyl-4-nitrophenol belongs to the family of nitro-substituted aminophenols. The presence of amino, hydroxyl, and nitro functional groups on the benzene ring imparts a unique chemical reactivity, making it a versatile building block for organic synthesis. While direct commercial sources for this specific isomer are not readily identifiable, custom synthesis provides a viable route for its procurement. This guide aims to bridge the information gap by providing a predictive yet scientifically grounded technical overview.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic properties of this compound. These predictions are based on its chemical structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 150-160 °C (estimated) |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, acetone, and DMSO. |

| pKa (Phenolic OH) | ~7-8 (estimated) |

| pKa (Anilinium NH₃⁺) | ~2-3 (estimated) |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR (in DMSO-d₆) | δ ~2.2-2.4 ppm (s, 6H, 2 x CH₃), δ ~4.5-5.5 ppm (br s, 2H, NH₂), δ ~6.5-7.0 ppm (s, 1H, Ar-H), δ ~9.0-10.0 ppm (br s, 1H, OH) |

| ¹³C NMR (in DMSO-d₆) | δ ~15-20 ppm (2 x CH₃), δ ~115-120 ppm (Ar-C), δ ~125-130 ppm (Ar-C-CH₃), δ ~135-140 ppm (Ar-C-NO₂), δ ~140-145 ppm (Ar-C-NH₂), δ ~150-155 ppm (Ar-C-OH) |

| FT-IR (KBr Pellet) | ~3500-3300 cm⁻¹ (N-H, O-H stretching), ~3000-2850 cm⁻¹ (C-H stretching), ~1600-1580 cm⁻¹ (C=C aromatic stretching), ~1520-1480 cm⁻¹ & ~1350-1300 cm⁻¹ (N-O stretching of NO₂) |

| Mass Spectrometry (EI) | m/z 182 (M⁺), fragmentation pattern showing loss of NO₂, OH, and CH₃ groups. |

Commercial Availability

As of the date of this guide, this compound is not listed in the catalogs of major chemical suppliers. Researchers requiring this compound will likely need to pursue custom synthesis through a specialized contract research organization (CRO).

Hypothetical Synthesis Protocol

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound based on the nitration of 2-amino-3,5-dimethylphenol.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via nitration.

Materials and Reagents:

-

2-Amino-3,5-dimethylphenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 2-amino-3,5-dimethylphenol in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Nitration: Slowly add a pre-cooled mixture of 5.0 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise to the reaction flask via the dropping funnel. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

-

Reaction Quenching: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the resulting aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches approximately 7. Extract the product with ethyl acetate (3 x 100 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired this compound.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated acids are highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic and can be hazardous if the temperature is not controlled.

Potential Applications and Research Directions

The unique substitution pattern of this compound suggests several potential areas of application for researchers in drug discovery and materials science.

Intermediate in Dye Synthesis

Aromatic nitroamines are key precursors in the synthesis of azo dyes. The amino group can be diazotized and coupled with various aromatic compounds to generate a wide range of colors. The specific substitution pattern of this molecule could lead to dyes with unique shades and properties.

Figure 2: General workflow for the synthesis of azo dyes from this compound.

Precursor for Bioactive Molecules

The nitro group can be reduced to an amino group, yielding a tri-substituted diaminobenzene derivative. Such structures are scaffolds for various pharmacologically active compounds. The methyl and hydroxyl groups offer further points for chemical modification to modulate biological activity and pharmacokinetic properties.

Figure 3: Potential pathway for the synthesis of bioactive molecules.

Signaling Pathway Modulation in Drug Discovery

Substituted nitrophenols have been investigated for their ability to modulate various signaling pathways. While the specific targets for this compound are unknown, its structure suggests potential interactions with kinases, phosphatases, or other enzymes involved in cellular signaling. Researchers could screen this compound in various assays to identify novel biological activities. The workflow for such a screening process is outlined below.

Figure 4: Workflow for screening this compound for biological activity.

Conclusion

This compound represents an intriguing, albeit not commercially available, chemical entity with significant potential for applications in synthetic chemistry, drug discovery, and materials science. This technical guide provides a foundational understanding of its predicted properties and a practical, though hypothetical, approach to its synthesis. It is our hope that this information will empower researchers to explore the utility of this and similar molecules in their scientific endeavors.

literature review of 2-Amino-3,5-dimethyl-4-nitrophenol research

An In-Depth Technical Review of 2-Amino-4-nitrophenol

An important note on the requested compound: Initial literature searches for "2-Amino-3,5-dimethyl-4-nitrophenol" yielded no specific research, suggesting it is not a commonly studied compound. Therefore, this technical guide focuses on the closely related and well-documented compound, 2-Amino-4-nitrophenol , to provide a comprehensive and data-rich review for researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-nitrophenol (CAS No. 99-57-0) is an aromatic organic compound with significant applications in various scientific and industrial fields. It serves as a crucial intermediate in the synthesis of dyes and has garnered attention in pharmaceutical and biochemical research.[1] Its utility extends to being a substrate for enzymatic studies and a fluorescent probe.[1] This guide provides a detailed overview of the synthesis, properties, and known biological activities of 2-Amino-4-nitrophenol, with a focus on experimental protocols and quantitative data.

Physicochemical and Spectroscopic Properties

2-Amino-4-nitrophenol is typically a dark yellow to brown solid.[2] A summary of its key physicochemical and spectroscopic properties is presented below for easy reference.

Table 1: Physicochemical Properties of 2-Amino-4-nitrophenol

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | Orange prisms or yellow powder | [3] |

| Melting Point | 140-143 °C | [1][4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and ethanol. | [1][5] |

| pKa₁ (amine) | 3.1 (at 25 °C) | [3] |

| pKa₂ (phenol) | 7.6 (at 25 °C) | [3] |

| log Kow | 1.26 | [3] |

| Flash Point | 100 °C | [3] |

Table 2: Spectroscopic Data of 2-Amino-4-nitrophenol

| Spectroscopic Technique | Key Data | Reference(s) |

| UV-Vis (in acidic mobile phase) | λmax: 224 nm, 262 nm, 308 nm | [6] |

| ¹H NMR | Data available in spectral databases. | [3][7] |

| ¹³C NMR | Data available in spectral databases. | [7] |

| Infrared (IR) | Spectral data has been reported. | [5][8] |

| Mass Spectrometry (MS) | m/z top peak: 154 | [3][7] |

Synthesis of 2-Amino-4-nitrophenol

The most common and well-documented method for synthesizing 2-Amino-4-nitrophenol is through the partial reduction of 2,4-dinitrophenol.[9] Various reducing agents and conditions have been reported to achieve this selective reduction.

Experimental Protocol: Synthesis via Partial Reduction of 2,4-Dinitrophenol

This protocol is adapted from a procedure published in Organic Syntheses.[9]

Materials:

-

2,4-Dinitrophenol (technical grade)

-

Ammonium chloride (NH₄Cl)

-

Concentrated aqueous ammonia (~28%)

-

60% fused sodium sulfide (Na₂S)

-

Glacial acetic acid

-

Activated carbon (e.g., Norit)

-

Water

Equipment:

-

5-L three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Steam bath

-

Heated 6-inch Büchner funnel

Procedure:

-

In the 5-L three-necked flask, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 L of water.

-

Equip the flask with a stirrer, reflux condenser, and a thermometer.

-

While stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia.

-

Heat the mixture to 85 °C using a steam bath, then turn off the steam and allow it to cool.

-

When the temperature reaches 70 °C, add 700 g (5.4 moles) of 60% fused sodium sulfide in ~100 g portions at 5-minute intervals. The temperature should be maintained between 80-85 °C.

-

After the addition is complete, heat the mixture at 85 °C for an additional 15 minutes.

-

Filter the hot reaction mixture through a heated Büchner funnel.

-

Transfer the filtrate to a 5-L flask and cool overnight with cold water.

-

Collect the precipitated crystals by filtration and press them nearly dry.

-

Dissolve the solid in 1.5 L of boiling water and acidify with approximately 100 mL of glacial acetic acid.

-

Add 10 g of activated carbon, heat the solution, and filter it while hot.

-

Cool the filtrate to 20 °C to allow for crystallization.

-

Collect the brown crystals and dry them in an oven at 65 °C or in a vacuum desiccator.

Yield: 160–167 g (64–67%) of 2-amino-4-nitrophenol with a melting point of 140–142 °C.[9]

An alternative patented method involves the reduction of 2,4-dinitrophenol using hydrazine hydrate in the presence of a ferric chloride hexahydrate and activated carbon catalyst.[10]

Synthesis Workflow

References

- 1. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 2. 2-Amino-4-nitrophenol - analysis - Analytice [analytice.com]

- 3. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. 2-Amino-4-nitrophenol | 99-57-0 | FA17585 | Biosynth [biosynth.com]

- 6. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for 2-Amino-3,5-dimethyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, characterization, and potential applications of 2-Amino-3,5-dimethyl-4-nitrophenol. The protocols are based on established chemical principles and analogous reactions due to the limited availability of direct literature on this specific compound.

Synthesis Protocol: A Proposed Two-Step Approach

The synthesis of this compound can be approached through a two-step process starting from 3,5-dimethylphenol. The initial step involves the dinitration of the phenol, followed by a selective reduction of one of the nitro groups.

Step 1: Synthesis of 2,4-Dinitro-3,5-dimethylphenol

This procedure is adapted from standard nitration methods for substituted phenols.

-

Materials:

-

3,5-Dimethylphenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Beakers and Flasks

-

Magnetic Stirrer and Stir Bar

-

Dropping Funnel

-

-

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10 g of 3,5-dimethylphenol in 20 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture of 15 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid, pre-cooled to 0 °C, through the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.

-

The yellow precipitate of 2,4-dinitro-3,5-dimethylphenol is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.

-

The crude product can be purified by recrystallization from an ethanol-water mixture.

-

Step 2: Selective Reduction to this compound

This protocol is based on the selective reduction of dinitrophenols using sodium sulfide.

-

Materials:

-

2,4-Dinitro-3,5-dimethylphenol

-

Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

-

Ammonium Chloride (NH₄Cl)

-

Concentrated Ammonia Solution (28%)

-

Deionized Water

-

Glacial Acetic Acid

-

Activated Charcoal

-

-

Procedure:

-

In a round-bottom flask, prepare a solution of 10 g of sodium sulfide nonahydrate and 2 g of sulfur in 50 mL of deionized water and warm gently to form sodium polysulfide.

-

In a separate three-necked flask, suspend 10 g of 2,4-dinitro-3,5-dimethylphenol in 100 mL of deionized water. Add 10 g of ammonium chloride and 5 mL of concentrated ammonia solution. Heat the mixture to 70-80 °C with stirring.

-

Slowly add the sodium polysulfide solution to the dinitrophenol suspension. The temperature of the reaction mixture should be maintained between 80-90 °C.

-

After the addition is complete, continue heating and stirring for an additional 30 minutes.

-

Filter the hot reaction mixture to remove any unreacted starting material and sulfur.

-

Cool the filtrate in an ice bath and acidify with glacial acetic acid to a pH of 5-6 to precipitate the product.

-

Collect the crude this compound by vacuum filtration and wash with cold deionized water.

-

For further purification, the crude product can be recrystallized from hot water or an ethanol-water mixture after treatment with activated charcoal.

-

Purification and Characterization

Purification:

-

Recrystallization: The crude product can be dissolved in a minimal amount of hot ethanol, and water can be added dropwise until turbidity persists. Upon cooling, pure crystals of this compound should form.

-

Column Chromatography: For higher purity, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexane would be a suitable eluent. Due to the basicity of the amino group, it may be beneficial to use an amine-functionalized silica gel or add a small amount of triethylamine to the eluent to prevent streaking.[1][2]

Characterization:

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

| Parameter | Expected Value/Observation |

| Melting Point | Expected to be a crystalline solid with a distinct melting point. |

| ¹H NMR | Aromatic protons, two distinct methyl singlets, an amino proton signal, and a hydroxyl proton signal are expected. |

| ¹³C NMR | Aromatic carbons, two methyl carbons, and carbons attached to the amino, hydroxyl, and nitro groups are expected. |